

# A Technical Guide to the Spectroscopic Data of (4-(Bromomethyl)phenyl)methanamine

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## Compound of Interest

Compound Name:	(4-(Bromomethyl)phenyl)methanamine
Cat. No.:	B1325371
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## Introduction

**(4-(Bromomethyl)phenyl)methanamine**, with CAS number 769057-30-9, is a bifunctional organic compound of significant interest to researchers in medicinal chemistry and materials science.<sup>[1][2][3][4]</sup> Its structure, featuring both a nucleophilic primary amine and an electrophilic benzylic bromide, makes it a versatile building block in the synthesis of more complex molecules.<sup>[1]</sup> This guide provides a comprehensive overview of the spectroscopic data for **(4-(Bromomethyl)phenyl)methanamine**, along with detailed experimental protocols for data acquisition and a visualization of its chemical reactivity and analytical workflow.

## Molecular Structure and Properties

- Molecular Formula: C<sub>8</sub>H<sub>10</sub>BrN<sup>[5]</sup>
- Molecular Weight: 200.08 g/mol <sup>[1][5]</sup>
- IUPAC Name: [4-(bromomethyl)phenyl]methanamine<sup>[5]</sup>

## Spectroscopic Data

The structural elucidation and confirmation of **(4-(Bromomethyl)phenyl)methanamine** rely on several key spectroscopic techniques. The following sections present the expected data from

Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of a molecule.[\[1\]](#)

### <sup>1</sup>H NMR (Proton NMR) Data

The proton NMR spectrum reveals the different types of protons and their neighboring environments. The expected chemical shifts for **(4-(Bromomethyl)phenyl)methanamine** are summarized below.

Protons	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration
-NH <sub>2</sub>	Variable (broad)	Singlet	2H
Aromatic (C <sub>6</sub> H <sub>4</sub> )	~7.3-7.5	Multiplet	4H
-CH <sub>2</sub> Br	~4.5-4.8	Singlet	2H
-CH <sub>2</sub> NH <sub>2</sub>	~3.8-4.0	Singlet	2H

Note: The chemical shift of the amine protons (-NH<sub>2</sub>) is variable and depends on the solvent and concentration. A deuterium exchange experiment can confirm its presence.[\[1\]](#)

### <sup>13</sup>C NMR (Carbon NMR) Data

The <sup>13</sup>C NMR spectrum provides information about the carbon skeleton of the molecule.[\[1\]](#)

Carbon	Chemical Shift ( $\delta$ , ppm)
Aromatic (C <sub>6</sub> H <sub>4</sub> )	~120-140
-CH <sub>2</sub> NH <sub>2</sub>	~45-47
-CH <sub>2</sub> Br	~33-35

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic vibrational frequencies for **(4-(Bromomethyl)phenyl)methanamine** are presented below.

Functional Group	Wavenumber (cm <sup>-1</sup> )	Intensity
N-H Stretch (amine)	3300-3500	Medium (often broad)
C-H Stretch (aromatic)	3000-3100	Medium
C-H Stretch (aliphatic)	2850-3000	Medium
C=C Stretch (aromatic)	1450-1600	Medium to strong
C-N Stretch	1020-1250	Medium
C-Br Stretch	500-600	Strong

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For **(4-(Bromomethyl)phenyl)methanamine**, the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (<sup>79</sup>Br and <sup>81</sup>Br isotopes in nearly equal abundance).[1]

Ion	m/z (relative abundance)	Description
[M] <sup>+</sup>	200/202 (~1:1)	Molecular ion
[M-Br] <sup>+</sup>	121	Loss of bromine radical
[M-CH <sub>2</sub> NH <sub>2</sub> ] <sup>+</sup>	170/172 (~1:1)	Loss of aminomethyl radical

## Experimental Protocols

The following are detailed methodologies for the key experiments cited for the characterization of **(4-(Bromomethyl)phenyl)methanamine**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
  - Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a clean, dry NMR tube.[\[6\]](#)
  - Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of cotton wool in a Pasteur pipette into the NMR tube.[\[6\]](#)
- Data Acquisition:
  - Place the NMR tube in the spectrometer.
  - Tune and shim the instrument to optimize the magnetic field homogeneity.
  - Acquire the  $^1\text{H}$  NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
  - For  $^{13}\text{C}$  NMR, a larger sample size (50-100 mg) may be necessary due to the lower natural abundance of the  $^{13}\text{C}$  isotope.[\[6\]](#) A greater number of scans will be required.
- Data Processing:
  - Process the raw data by applying a Fourier transform.
  - Phase the spectrum and perform a baseline correction.
  - Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
  - Integrate the peaks in the  $^1\text{H}$  NMR spectrum to determine the relative proton ratios.

## Infrared (IR) Spectroscopy

- Sample Preparation (Thin Solid Film Method):
  - Dissolve a small amount of the solid sample (a few milligrams) in a volatile solvent like methylene chloride or acetone.[\[7\]](#)

- Place a drop of the resulting solution onto a clean, dry salt plate (e.g., KBr, NaCl).[7][8]
- Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[7]
- Data Acquisition:
  - Place the salt plate in the sample holder of the FT-IR spectrometer.
  - Acquire a background spectrum of the clean, empty sample holder.
  - Acquire the sample spectrum.
- Data Processing:
  - The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.
  - Identify the characteristic absorption bands and their corresponding wavenumbers.

## Mass Spectrometry (MS)

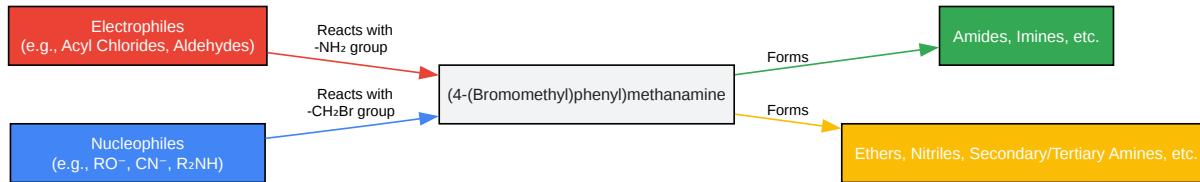
- Sample Preparation:
  - Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) at a concentration of approximately 10-100  $\mu\text{g/mL}$ .[9]
  - Ensure the sample is free of non-volatile salts or buffers, which can interfere with the analysis.
- Data Acquisition:
  - Introduce the sample solution into the mass spectrometer's ion source (e.g., via direct infusion or coupled with a chromatographic system like GC or LC).
  - Ionize the sample using an appropriate technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).[10]
  - The mass analyzer separates the resulting ions based on their mass-to-charge ratio ( $m/z$ ).

- The detector records the abundance of each ion.
- Data Processing:
  - The mass spectrum is plotted as relative intensity versus m/z.
  - Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

## Visualizations

### Chemical Reactivity Pathway

**(4-(Bromomethyl)phenyl)methanamine** is a versatile bifunctional molecule. The following diagram illustrates its dual reactivity, with the nucleophilic amine group and the electrophilic benzylic bromide group available for various chemical transformations.

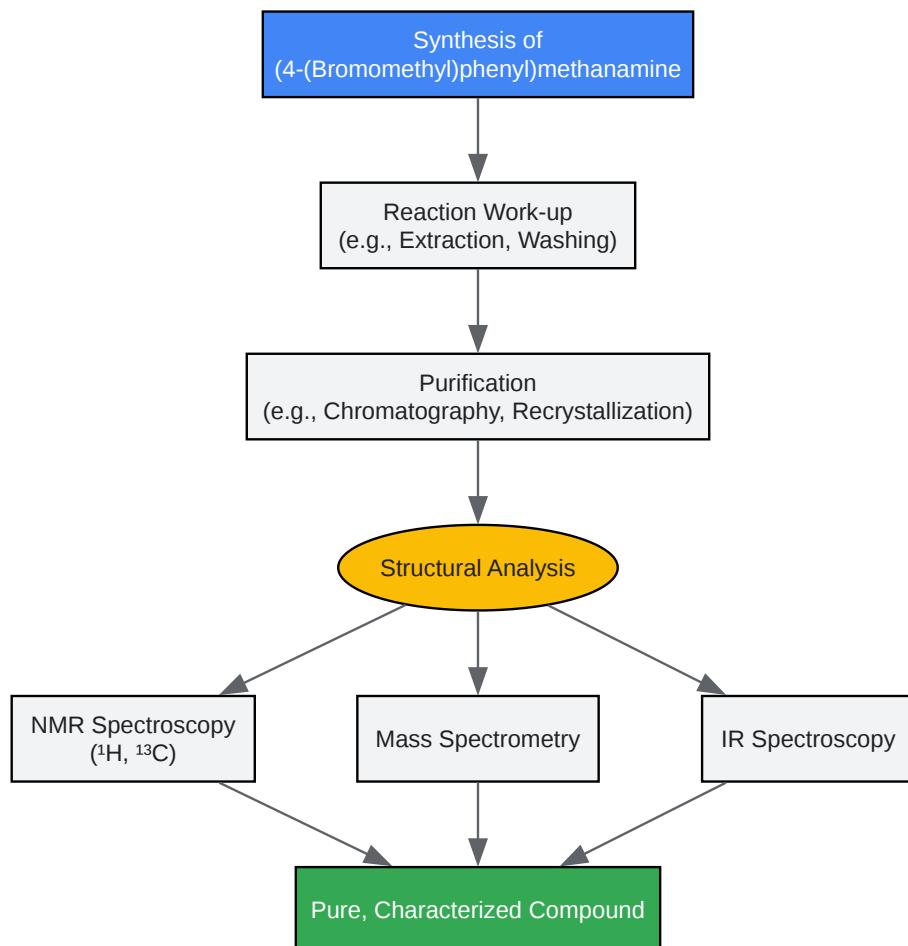


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Caption: Reactivity of **(4-(Bromomethyl)phenyl)methanamine**.

### Experimental Workflow for Compound Characterization

The general workflow for the synthesis and characterization of a chemical compound like **(4-(Bromomethyl)phenyl)methanamine** is depicted below.



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Caption: Workflow for compound characterization.

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